molecular formula C12H17NO2 B585413 N-[(1S,2R)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylacetamide CAS No. 5661-42-7

N-[(1S,2R)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylacetamide

Cat. No.: B585413
CAS No.: 5661-42-7
M. Wt: 207.273
InChI Key: ZZGMTCKULVMTDB-BXKDBHETSA-N
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Description

N-[(1S,2R)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylacetamide is a chemical compound with the molecular formula C11H15NO2. It is known for its chiral centers, which contribute to its unique stereochemistry. This compound is of interest in various fields, including organic chemistry, pharmaceuticals, and materials science.

Mechanism of Action

Target of Action

rac N-Acetyl Ephedrine primarily targets adrenergic receptors , specifically the alpha and beta subtypes. These receptors are part of the sympathetic nervous system and play crucial roles in regulating cardiovascular and respiratory functions .

Mode of Action

rac N-Acetyl Ephedrine acts as both a direct and indirect sympathomimetic agent . Directly, it binds to and activates alpha- and beta-adrenergic receptors. Indirectly, it promotes the release of norepinephrine from sympathetic neurons, enhancing the adrenergic response . This dual action results in increased heart rate, bronchodilation, and vasoconstriction.

Biochemical Pathways

The activation of adrenergic receptors by rac N-Acetyl Ephedrine triggers several downstream biochemical pathways:

Pharmacokinetics

The pharmacokinetics of rac N-Acetyl Ephedrine involve its absorption, distribution, metabolism, and excretion (ADME):

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S,2R)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylacetamide typically involves the reaction of (1S,2R)-1-hydroxy-1-phenylpropan-2-amine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The reaction can be represented as follows:

(1S,2R)-1-Hydroxy-1-phenylpropan-2-amine+Acetic AnhydrideThis compound\text{(1S,2R)-1-Hydroxy-1-phenylpropan-2-amine} + \text{Acetic Anhydride} \rightarrow \text{this compound} (1S,2R)-1-Hydroxy-1-phenylpropan-2-amine+Acetic Anhydride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1S,2R)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-[(1S,2R)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1S,2R)-1-Hydroxy-1-phenylpropan-2-yl]tetradecanamide
  • N-[(1S,2R)-1-Hydroxy-1-phenylpropan-2-yl]butanamide

Uniqueness

N-[(1S,2R)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylacetamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral centers make it valuable in asymmetric synthesis and chiral resolution studies.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9(13(3)10(2)14)12(15)11-7-5-4-6-8-11/h4-9,12,15H,1-3H3/t9-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGMTCKULVMTDB-BXKDBHETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](C1=CC=CC=C1)O)N(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60744175
Record name N-[(1S,2R)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60744175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5661-42-7
Record name N-[(1S,2R)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60744175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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